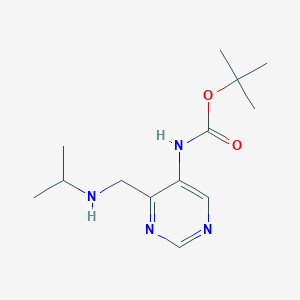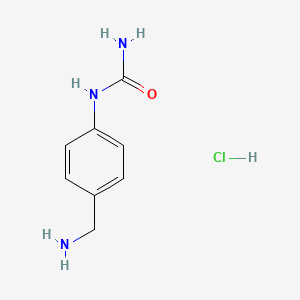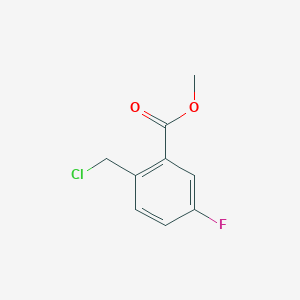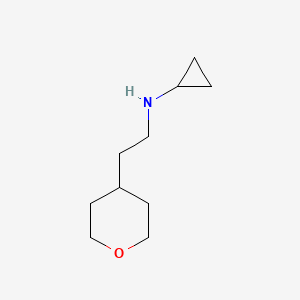
N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine is a compound that features a cyclopropane ring attached to an amine group, which is further connected to a tetrahydro-2H-pyran-4-yl group via an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine typically involves multiple steps. One common method starts with the preparation of the intermediate ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate. This intermediate can be synthesized by reacting tetrahydro-2H-pyran-4-ylmethanol with ethyl acetate in the presence of a base such as sodium hydroxide .
The next step involves the reduction of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate to 2-(tetrahydro-2H-pyran-4-yl)ethanol using lithium aluminum hydride in tetrahydrofuran . Finally, the cyclopropanation of 2-(tetrahydro-2H-pyran-4-yl)ethanol with cyclopropylamine under appropriate conditions yields this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.
Applications De Recherche Scientifique
N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets. The cyclopropane ring and amine group can interact with enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-4-yl group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: An intermediate in the synthesis of N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine.
2-(tetrahydro-2H-pyran-4-yl)ethanol: Another intermediate used in the synthesis process.
(tetrahydro-2H-pyran-4-yl)methanol: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both a cyclopropane ring and a tetrahydro-2H-pyran-4-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
N-[2-(oxan-4-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C10H19NO/c1-2-10(1)11-6-3-9-4-7-12-8-5-9/h9-11H,1-8H2 |
Clé InChI |
RGISCBJLLLSSPV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCCC2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


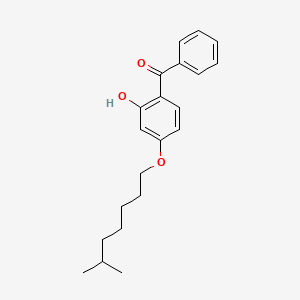

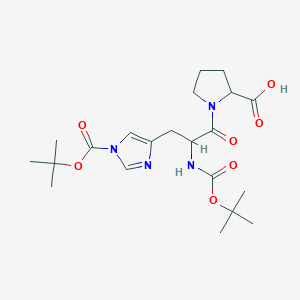
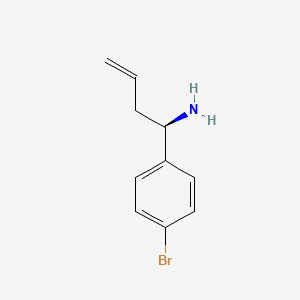
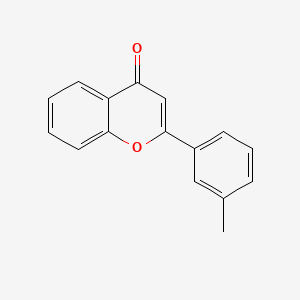



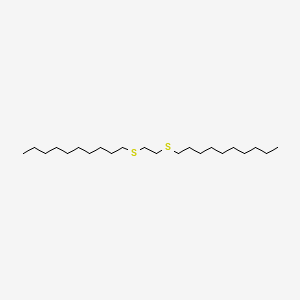
![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)
